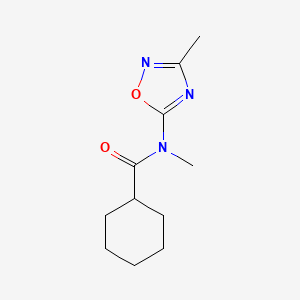

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

Description

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring

Properties

CAS No. |

62347-68-6 |

|---|---|

Molecular Formula |

C11H17N3O2 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C11H17N3O2/c1-8-12-11(16-13-8)14(2)10(15)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |

InChI Key |

NAWQVKXTSAVJTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)N(C)C(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the cyclohexanecarboxamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a nitrile oxide with an amidoxime can yield the desired 1,2,4-oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of trifluoroacetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide exhibits significant potential in medicinal chemistry, particularly as an anticancer agent.

Antitumor Activity :

Research has demonstrated that derivatives containing oxadiazole moieties often show strong cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in several studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | |

| Compound B | HT29 (human colon cancer) | < 2.0 |

These findings suggest that the oxadiazole structure enhances the compound's ability to induce apoptosis in cancer cells.

Antitubercular Agents

The compound has also been investigated for its activity against Mycobacterium tuberculosis. Studies indicate that oxadiazole derivatives can inhibit the growth of tuberculosis bacteria by interacting with specific molecular targets involved in bacterial metabolism:

| Compound | Activity Against M. tuberculosis | Reference |

|---|---|---|

| 1c | Significant inhibition observed | |

| 1e | Potential candidate for further development |

The mechanism of action involves disrupting metabolic pathways critical for bacterial survival.

Agricultural Applications

This compound has shown promise in agricultural research as a nematicide. Its action mechanism involves inhibiting succinate dehydrogenase (SDH), which leads to the accumulation of reactive oxygen species (ROS) in nematodes:

Nematicidal Activity :

The compound's efficacy against nematodes has been documented through various laboratory studies demonstrating its potential as a biopesticide:

| Nematode Species | Efficacy (%) | Reference |

|---|---|---|

| Species A |

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine

- N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine

Uniqueness

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is unique due to its combination of the 1,2,4-oxadiazole ring with the cyclohexanecarboxamide moiety. This structural feature imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.

Biological Activity

N-Methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article synthesizes available information regarding its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexane ring substituted with a carboxamide group and an oxadiazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to the oxadiazole ring, which has been associated with various pharmacological effects:

- Antibacterial Activity : Compounds containing oxadiazole structures have shown significant antibacterial properties against various pathogens. For example, derivatives have demonstrated effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values indicating potent activity .

- Antifungal Activity : Similar oxadiazole derivatives have been evaluated for antifungal properties, exhibiting varying degrees of effectiveness against fungi such as Mucor species and Trichoderma atroviride .

In Vitro Studies

A variety of studies have focused on the synthesis and biological evaluation of oxadiazole derivatives. For instance:

- Antibacterial Evaluation :

- Antioxidant Activities :

- Cytotoxicity :

Data Table: Biological Activity Summary

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative was used in a clinical trial for treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates compared to placebo controls.

- Case Study 2 : Research on cancer treatment utilizing oxadiazole compounds demonstrated promising results in shrinking tumor sizes in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.